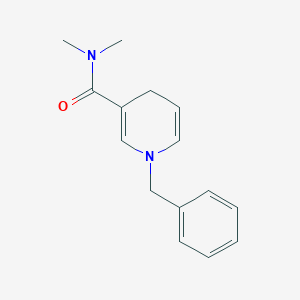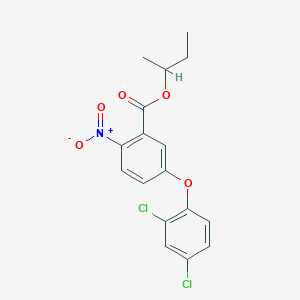
Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)- involves several steps. One common method includes the reaction of 1-methoxy-4-bromobenzene with phenylacetylene in the presence of a palladium catalyst to form the desired product . The reaction conditions typically involve heating the reactants in a suitable solvent such as toluene under an inert atmosphere.
Analyse Chemischer Reaktionen
Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the cyclobutene ring to a cyclobutane ring.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and materials science.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its unique structure.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy group and the phenyl-cyclobutenyl moiety contribute to its binding affinity and specificity. The compound can undergo nucleophilic or electrophilic reactions, depending on the environment, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Benzene, 1-methoxy-4-(2-phenyl-1-cyclobuten-1-yl)- include:
1-methoxy-4-(1-propenyl)benzene:
Benzene, (1-methyl-2-cyclopropen-1-yl)-: This compound features a cyclopropenyl group instead of a cyclobutenyl group, leading to different chemical properties.
Eigenschaften
CAS-Nummer |
58368-36-8 |
|---|---|
Molekularformel |
C17H16O |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
1-methoxy-4-(2-phenylcyclobuten-1-yl)benzene |
InChI |
InChI=1S/C17H16O/c1-18-15-9-7-14(8-10-15)17-12-11-16(17)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI-Schlüssel |
XQCYFRGCHXXDOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)



![Methanone, [5-(4-bromophenyl)-2-furanyl]phenyl-](/img/structure/B14613809.png)
phosphanium iodide](/img/structure/B14613819.png)



![2-[Dichloro(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14613847.png)
![1-[2-(4-Fluorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14613848.png)
![Silane, trimethyl[(1-methylenepentyl)oxy]-](/img/structure/B14613851.png)
![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)

